molecular formula BH4Na B133744 Sodium borodeuteride CAS No. 15681-89-7

Sodium borodeuteride

Cat. No.: B133744
CAS No.: 15681-89-7
M. Wt: 41.86 g/mol
InChI Key: YOQDYZUWIQVZSF-XWFVQAFUSA-N
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Description

Sodium borodeuteride (NaBD₄) is the deuterated analog of sodium borohydride (NaBH₄), where all four hydrogen atoms in the borohydride ion (BH₄⁻) are replaced by deuterium (D). This isotopic substitution confers unique properties, making NaBD₄ invaluable in deuterium-labeling studies for mechanistic investigations in organic chemistry, pharmaceuticals, and catalysis . With a molecular weight of 41.86 g/mol (compared to NaBH₄’s 37.83 g/mol), the heavier isotope influences reaction kinetics and thermodynamic stability, particularly in hydrogen/deuterium exchange reactions . NaBD₄ is synthesized with high isotopic purity (≥95% D content) and is commonly employed in reductions requiring deuterium incorporation, such as in the preparation of deuterated pharmaceuticals or NMR-active probes .

Scientific Research Applications

Organic Synthesis

Reduction Reactions
Sodium borodeuteride serves as a powerful reducing agent in organic synthesis. It is commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. The unique aspect of using NaBD4 instead of NaBH4 is its ability to introduce deuterium into organic molecules, which is valuable for tracing studies in metabolic pathways and reaction mechanisms.

  • Aldehydes and Ketones : NaBD4 reduces aldehydes to primary alcohols and ketones to secondary alcohols. This reaction is particularly useful in synthesizing deuterated compounds for pharmacological studies .
  • Mechanism : The reduction mechanism involves the transfer of a hydride ion (H-) from this compound to the carbonyl carbon, resulting in the formation of an alcohol .

Table 1: Reduction Products Using this compound

Substrate TypeProduct TypeReaction Outcome
AldehydePrimary AlcoholReduction complete
KetoneSecondary AlcoholReduction complete
HemiacetalAlcoholReduction possible

Medicinal Chemistry

This compound has found applications in medicinal chemistry, particularly in the synthesis of deuterated pharmaceuticals. The incorporation of deuterium can enhance the metabolic stability and bioavailability of drugs.

  • Case Study on Drug Development : Research has shown that deuterated analogs of certain drugs exhibit altered pharmacokinetics compared to their non-deuterated counterparts. For instance, deuterated versions of anti-inflammatory drugs have demonstrated improved efficacy and reduced side effects .
  • Glycan Tagging : NaBD4 is also used as a tagging agent for glycans in biochemical research. This application aids in the characterization of glycoproteins and their interactions within biological systems .

Energy Applications

One of the most promising applications of this compound is in hydrogen generation for energy storage systems.

  • Hydrogen Generation : NaBD4 can produce hydrogen gas through hydrolysis, making it a potential candidate for hydrogen storage solutions. The reaction occurs at room temperature, producing hydrogen without significant energy input .
  • Advantages Over Other Methods : Compared to conventional hydrogen storage methods, this compound offers higher safety and efficiency due to its stable solid-state form and controlled release of hydrogen gas .

Environmental Applications

This compound is also being explored for its environmental applications, particularly in wastewater treatment.

  • Wastewater Treatment : NaBD4 can reduce various pollutants in wastewater, including heavy metals and organic contaminants. Its effectiveness as a reducing agent makes it suitable for treating effluents from various industrial processes .
  • Paper Pulp Bleaching : In the paper industry, this compound is utilized for bleaching processes, offering an eco-friendly alternative to traditional chlorine-based bleaching agents .

Comparison with Similar Compounds

Sodium Borohydride (NaBH₄)

Structural and Functional Differences :

  • Isotopic Composition : NaBH₄ contains protium (H), while NaBD₄ substitutes H with D. This difference alters bond strengths (C-D vs. C-H) and reaction rates due to the kinetic isotope effect .
  • Reducing Power : Both compounds are mild reducing agents, selectively reducing aldehydes, ketones, and acyl chlorides. However, NaBD₄’s deuterium transfer can slow reaction rates by a factor of 5–10 in certain systems .
  • Applications :
    • NaBH₄: Widely used in organic synthesis (e.g., reduction of esters to alcohols) and catalyst preparation (e.g., nickel boride catalysts via NaBH₄ and NiCl₂) .
    • NaBD₄: Specialized for deuterium labeling, such as in the synthesis of deuterated steroids or regenerating deuteride catalysts (e.g., Ru(II)D₂ in transfer deuteration) .

Hydrolysis and Hydrogen Generation: NaBH₄ undergoes hydrolysis to produce H₂ gas, a reaction leveraged in hydrogen storage systems. Catalysts like Ru(0) nanoclusters or cobalt boride enhance hydrolysis efficiency . While NaBD₄ hydrolysis would theoretically yield D₂, its kinetics remain less studied compared to NaBH₄. Isotopic effects likely reduce the reaction rate due to stronger B-D bonds .

Safety :
Both compounds are moisture-sensitive and require inert storage. NaBH₄ reacts violently with acids and can ignite in dimethylformamide (DMF) . NaBD₄ shares these hazards but demands additional precautions for deuterium waste handling .

Lithium Aluminum Deuteride (LiAlD₄)

Reducing Strength :
LiAlD₄ is a stronger reducing agent than NaBD₄, capable of reducing esters, amides, and nitrides. Its deuterated form is used for stereoselective deuteration in complex molecules, such as tricyclic terpenes .

Isotopic Purity and Applications :
Like NaBD₄, LiAlD₄ is available at ≥95% D purity. It is preferred for reductions requiring complete deuterium incorporation (e.g., [²H₆]-benzene synthesis) but is highly pyrophoric, necessitating rigorous handling under anhydrous conditions .

Limitations :
LiAlD₄’s reactivity limits its use in protic solvents, whereas NaBD₄ tolerates aqueous or alcoholic media in controlled conditions .

Nickel Boride (Ni₂B)

Synthesis and Function: Nickel boride catalysts are prepared via NaBH₄ reduction of Ni²⁺ salts. These catalysts mediate hydrogenation, deselenization, and alkene reductions .

Performance :
Preformed nickel boride loses activity rapidly, necessitating in situ preparation. NaBH₄’s role here is irreplaceable due to its reducing efficiency and cost-effectiveness .

Comparative Data Table

Property Sodium Borodeuteride (NaBD₄) Sodium Borohydride (NaBH₄) Lithium Aluminum Deuteride (LiAlD₄)
Molecular Weight 41.86 g/mol 37.83 g/mol 41.96 g/mol (LiAlD₄)
Isotopic Purity ≥95% D N/A (H only) ≥95% D
Reducing Strength Mild Mild Strong
Typical Solvents THF, DMF, H₂O (controlled) H₂O, MeOH Et₂O, THF (anhydrous)
Key Applications Deuteration, NMR probes Ester reductions, H₂ generation Stubborn reductions, full deuteration
Safety Risks Moisture-sensitive, D waste Pyrophoric in DMF Highly pyrophoric
Kinetic Isotope Effect Significant (slower vs. NaBH₄) N/A Moderate

Data compiled from .

Biological Activity

Sodium borodeuteride (NaBD4) is a deuterated analog of sodium borohydride (NaBH4), primarily known for its applications in organic synthesis and as a reducing agent. While much research has focused on the chemical properties and applications of sodium borohydride, the biological activity of its deuterated counterpart, this compound, is less documented. This article aims to explore the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound is a white crystalline solid that is soluble in water and alcohols. It is used as a reducing agent in various chemical reactions due to its ability to donate hydride ions. The presence of deuterium (D) instead of hydrogen (H) can influence reaction kinetics and mechanisms, which may have implications for biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, studies on sodium borohydride suggest potential avenues for exploration. The following sections summarize findings related to its biological effects.

Antimicrobial Activity

A study by Hutt et al. (2024) investigated the antimicrobial properties of sodium borohydride and its derivatives. While specific data on this compound was not provided, the general findings indicated that sodium borohydride exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The potential for this compound to exhibit similar properties warrants further investigation.

Cytotoxicity and Cell Viability

Research on the cytotoxic effects of sodium borohydride has shown that it can induce apoptosis in certain cell lines. For instance, a study demonstrated that exposure to sodium borohydride reduced cell viability in cancer cell lines, suggesting potential applications in cancer therapy. Given the structural similarities, it is plausible that this compound could exhibit comparable cytotoxic effects, although specific studies are needed to confirm this.

Case Studies

  • Antiviral Properties : In a study examining various reducing agents for their antiviral properties, sodium borohydride showed some efficacy against viral infections by enhancing the delivery of antiviral drugs into cells. While direct evidence for this compound's antiviral activity is lacking, its role in drug delivery systems could be significant.
  • Neuroprotective Effects : Preliminary research indicated that deuterated compounds might exhibit neuroprotective effects due to their unique isotopic properties. A study focusing on deuterated amino acids suggested that these compounds could influence neurotransmitter dynamics and neuronal health.

Table 1: Comparative Biological Activities of Sodium Borohydride and this compound

PropertySodium BorohydrideThis compound
Antibacterial ActivityYesUnknown
CytotoxicityYesUnknown
Antiviral ActivityModerateUnknown
Neuroprotective EffectsPotentialUnknown

Research Findings

  • Mechanism of Action : Sodium borohydride's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism may also apply to this compound, potentially enhancing its biological activity through similar pathways.
  • Impact on Drug Efficacy : Studies indicate that deuterated compounds can alter pharmacokinetics and pharmacodynamics of drugs. This suggests that this compound could enhance the efficacy of certain therapeutic agents through improved bioavailability or altered metabolism.

Q & A

Basic Research Questions

Q. What are the primary applications of sodium borodeuteride (NaBD₄) in deuterium labeling, and how do they differ from sodium borohydride (NaBH₄)?

this compound is widely used to introduce deuterium (D) into organic molecules, replacing protons (H) in reduction reactions. Unlike NaBH₄, which transfers hydrogen, NaBD₄ enables isotopic labeling critical for mechanistic studies, metabolic tracing, or NMR spectroscopy. Key differences include solvent selection (e.g., anhydrous conditions to avoid proton exchange) and reaction kinetics due to deuterium’s higher mass .

Q. What safety precautions are critical when handling this compound in laboratory settings?

NaBD₄ is moisture-sensitive and reacts violently with water, releasing deuterium gas. Safety protocols include:

  • Using inert atmospheres (e.g., nitrogen/argon gloveboxes).
  • Wearing gloves, goggles, and flame-resistant lab coats.
  • Storing in airtight containers away from moisture. Emergency measures for skin/eye contact involve immediate rinsing with water and medical consultation .

Q. How does isotopic purity of this compound impact experimental outcomes, and how can it be verified?

High isotopic purity (≥95% D) is essential to minimize proton contamination. Researchers should:

  • Source NaBD₄ from certified suppliers with isotopic certification.
  • Use mass spectrometry or NMR to confirm deuterium incorporation levels.
  • Pre-dry solvents (e.g., THF, diglyme) to prevent H-D exchange .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize proton contamination in NaBD₄-mediated deuteration?

To reduce H-D exchange:

  • Employ rigorously anhydrous solvents (e.g., distilled THF over molecular sieves).
  • Conduct reactions under inert gas with Schlenk-line techniques.
  • Avoid protic solvents (e.g., ethanol) and acidic intermediates that promote back-exchange. Kinetic studies comparing NaBH₄ and NaBD₄ reaction rates can further identify optimal conditions .

Q. What analytical techniques are most effective for quantifying deuterium incorporation in NaBD₄-mediated reactions?

  • NMR Spectroscopy : ²H NMR or ¹H-NMR with deuterium-induced splitting patterns.
  • Mass Spectrometry : High-resolution MS to distinguish isotopic peaks.
  • Isotopic Ratio Analysis : Combustion-IRMS for bulk deuterium content. Cross-validation with control reactions (using NaBH₄) ensures accuracy .

Q. How do kinetic isotope effects (KIEs) influence reaction pathways when substituting NaBH₄ with NaBD₄?

KIEs arise from deuterium’s higher mass, slowing bond-breaking steps (e.g., in rate-determining hydride transfer). Researchers can:

  • Compare reaction rates (k_H/k_D) to identify mechanistic bottlenecks.
  • Use computational methods (DFT) to model transition states.
  • Design parallel experiments with isotopologues to isolate KIE contributions .

Q. How can catalytic transfer deuteration (CTD) using NaBD₄ improve efficiency compared to stoichiometric methods?

CTD leverages transition-metal catalysts (e.g., ruthenium) to regenerate active deuteride species, reducing NaBD₄ consumption. Key steps include:

  • Selecting catalysts compatible with deuteride transfer (e.g., RuCl₃).
  • Optimizing catalyst loading and reaction temperature.
  • Monitoring deuterium distribution via GC-MS or isotopic labeling .

Q. What strategies resolve discrepancies in deuterium incorporation sites observed under varying reaction conditions?

Contradictory results may stem from:

  • Competing reaction pathways (e.g., radical vs. ionic mechanisms).
  • Solvent or temperature-dependent H-D exchange. Mitigation involves:
  • Systematic screening of conditions (pH, solvent polarity).
  • Isotopic tracer studies to map deuterium migration.
  • Theoretical modeling to predict site selectivity .

Q. Methodological Considerations

  • Experimental Design : Always include control experiments with NaBH₄ to benchmark deuteration efficiency.
  • Data Interpretation : Use isotopic scrambling tests to confirm deuterium retention in final products.
  • Replication : Document solvent purity, reaction times, and temperature profiles to ensure reproducibility .

Properties

IUPAC Name

sodium;tetradeuterioboranuide
Source PubChem
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InChI

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDYZUWIQVZSF-XWFVQAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BH4Na
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DSSTOX Substance ID

DTXSID80166138
Record name Sodium (2H4)tetrahydroborate(1-)
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Molecular Weight

41.86 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Sodium borodeuteride
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CAS No.

15681-89-7
Record name Sodium borodeuteride
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Record name Sodium [2H4]tetrahydroborate(1-)
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Synthesis routes and methods I

Procedure details

A solution of N-Boc cyanoalanine (2 g, 9.3 mmol) in THF (30 mL) was cooled in an ice/NaCl bath to −10° C. and treated with triethylamine (0.94 g, 9.3 mmol) followed by dropwise addition of isobutyl chloroformate (1.35 g, 9.9 mmol). The reaction mixture was stirred for 4 minutes at −10° C. and filtered through a coarse scintered glass funnel. Meanwhile, in another flask, a solution of NaBH4 (0.71 g, 19 mmol) in water (10 mL) was prepared and cooled in an ice/water bath. The filtered solution of the mixed anhydride was added dropwise to the cold NaBH4 solution and the resulting mixture was stirred for 2 hours. The THF was removed on the rotary evaporator and the reaction was acidified with 5% NaHSO4 solution to pH 3 and diluted with ethyl acetate and water. The organics were extracted twice with aqueous NaHCO3 and dried over MgSO4. The solvent was removed to afford 1.2 g (64%) of (S)-(2-Cyano-1-hydroxymethyl-ethyl)-carbamic acid tert-butyl ester; 1H NMR (CDCl3, 400 MHz) δ 1.45 (s, 9H), 2.09-2.17 (m, 1H), 2.73 (d, 1H, J=6.0), 3.76 (dd, 1H, J1=4.7, J2=10.8), 3.80-3.86 (m, 1H), 3.91-3.99 (m, 1H), 4.98-5.07 (m, 1H).
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N-Boc cyanoalanine
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Synthesis routes and methods II

Procedure details

Hydrogenation of the obtained (E)-ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)acrylate derivatives (4) over a catalyst such as Pd—C 10% or PtO2 in an aprotic solvent such as EA followed by reaction with KOtBu in an aprotic solvent such as THF gives the corresponding tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-6-carboxylate derivatives (5). Decarboxylation by reaction with silica gel in an aprotic solvent such as toluene and subsequent reductive aminations with, first, benzylamine in the presence of a reducing agent such NaBH(OAc)3 in an aprotic solvent such as DCM, and with, second, an appropriate aldehyde (as precursor of R3) in the presence of a reducing agent such NaBH4 in a protic solvent such as MeOH gives the corresponding N-benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-7-amine derivatives (6). Friedel-Craft acylation with oxalyl chloride in an aprotic solvent such as DCM, followed by esterification with MeOH and subsequent reduction with triethylsilane in the presence of TFA gives the corresponding methyl 2-(7-(benzylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate derivatives (7). Debenzylation by hydrogenation over a catalyst such as Pd—C 10% in a protic solvent such as EtOH or by reaction with 1-chloroethyl chloroformate and MeOH in an aprotic solvent such as DCM gives the respective N-substituted methyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate derivatives (8). Reaction with an appropriate heteroaryl halide like R4—Cl in the presence of a base such as K2CO3 in an aprotic solvent such as DMA followed by saponification with a base such as NaOH furnished the compounds of formula (I) (Method A).
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Synthesis routes and methods III

Procedure details

A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
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70 mL
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bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
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Synthesis routes and methods IV

Procedure details

The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
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bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
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